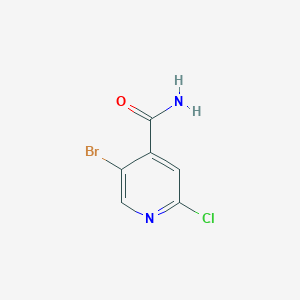

5-Bromo-2-chloroisonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTIULSLWRMLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282723 | |

| Record name | 5-Bromo-2-chloro-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242268-03-6 | |

| Record name | 5-Bromo-2-chloro-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-chloroisonicotinamide

Introduction

5-Bromo-2-chloroisonicotinamide is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. As a substituted pyridine derivative, its unique electronic and structural properties make it a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds and complex molecular scaffolds.[1][2] This guide provides an in-depth, scientifically robust methodology for the synthesis of this compound, starting from its corresponding carboxylic acid, 5-bromo-2-chloroisonicotinic acid.

This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters that ensure a successful, high-yield synthesis. We will delve into reaction mechanisms, safety protocols, and purification strategies, grounding each recommendation in established chemical literature and best practices.

Strategic Overview: The Challenge of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging process. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a rapid acid-base reaction, forming a highly stable and unreactive ammonium carboxylate salt.[3][4][5] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, thereby "activating" the carbonyl carbon for nucleophilic attack by the amine.

Numerous activating agents exist, including carbodiimides (DCC, EDC) and various boronic acid catalysts.[4][6][7][8][9] However, a classic and highly effective strategy involves a two-step, one-pot sequence:

-

Activation: Conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using a chlorinating agent.

-

Amination: Subsequent reaction of the acyl chloride with ammonia to form the target amide.

This guide will focus on the use of thionyl chloride (SOCl₂) as the activating agent, a choice predicated on its reliability, efficiency, and the volatile nature of its byproducts (SO₂ and HCl), which simplifies reaction workup.[10][11][12]

Safety, Materials, and Handling

Prerequisite: All operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves, is mandatory. All glassware must be oven- or flame-dried to ensure anhydrous (moisture-free) conditions.

| Compound | Formula | MW ( g/mol ) | Role | Key Hazards & Handling Precautions |

| 5-Bromo-2-chloroisonicotinic acid | C₆H₃BrClNO₂ | 236.45 | Starting Material | Off-white crystalline solid.[13] Causes skin, eye, and respiratory irritation (H315, H319, H335).[13][14] Avoid inhalation of dust and contact with skin/eyes. |

| Thionyl Chloride | SOCl₂ | 118.97 | Activating Agent | Highly corrosive, toxic, and lachrymatory. Reacts violently with water to release toxic HCl and SO₂ gases. Handle with extreme care under an inert atmosphere. |

| Ammonia in Isopropanol (2.0 M) | NH₃ in C₃H₈O | 17.03 (NH₃) | Nucleophile | Corrosive and toxic upon inhalation.[15] The isopropanol solvent is flammable. Using a solution in an organic solvent prevents unwanted hydrolysis of the acyl chloride intermediate.[16] |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Solvent | Volatile and toxic. Suspected carcinogen. Use only in a well-ventilated fume hood. |

| Deionized Water | H₂O | 18.02 | Quenching/Wash | N/A |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | Neutralizing Wash | N/A |

| Brine | NaCl (aq) | 58.44 | Aqueous Wash | N/A |

Detailed Experimental Protocol

This synthesis is performed as a two-stage process within a single reaction vessel, leveraging the high reactivity of the intermediate without the need for its isolation.

Stage 1: Activation via Acyl Chloride Synthesis

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂ or Drierite) to protect the reaction from atmospheric moisture.

-

Initial Charge: To the flask, add 5-bromo-2-chloroisonicotinic acid (1.0 eq.) and anhydrous dichloromethane (DCM) to create a slurry (approx. 0.2-0.5 M concentration).

-

Reagent Addition: While stirring, carefully add thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq.) to the slurry dropwise at room temperature. Note: The reaction is typically catalyzed by the addition of a few drops of N,N-dimethylformamide (DMF).

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 40°C for DCM). Maintain reflux for 2-4 hours. The progress can be visually monitored by the dissolution of the starting acid slurry and the cessation of gas evolution (HCl and SO₂).[3]

-

Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This step is critical; residual SOCl₂ will consume the ammonia in the next stage. The resulting crude 5-bromo-2-chloroisonicotinoyl chloride, typically a yellow-to-brown solid or oil, is used immediately without further purification.[17]

Stage 2: Amination to this compound

-

Apparatus Setup: Cool the flask containing the crude acyl chloride in an ice-water bath (0°C).

-

Redissolution: Add fresh, anhydrous DCM to dissolve the acyl chloride intermediate.

-

Nucleophilic Addition: Slowly add a 2.0 M solution of ammonia in isopropanol (approx. 3.0-4.0 eq.) dropwise to the cooled, stirring solution. A significant exotherm and the formation of a precipitate (the product and ammonium chloride) will be observed. Maintain the internal temperature below 10°C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction proceeds to completion.

-

Workup and Purification:

-

Quenching: Carefully quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. If the product is soluble in DCM, wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally, brine.[18]

-

Precipitation/Filtration: More commonly, the amide product will precipitate from the reaction mixture. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid cake with cold deionized water to remove ammonium chloride, followed by a rinse with a cold, non-polar solvent like hexanes or diethyl ether to aid in drying.

-

Drying: Dry the purified white to off-white solid product under high vacuum to a constant weight. For exceptionally high purity, recrystallization from a solvent system such as aqueous ethanol may be performed.[19]

-

Mechanistic Insights: The Chemistry Behind the Synthesis

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Mechanism 1: Formation of the Acyl Chloride Intermediate

The conversion of the carboxylic acid to the acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This attack, followed by rearrangement, forms a highly reactive chlorosulfite intermediate, transforming the hydroxyl group into an excellent leaving group.[10][11]

-

Chloride Attack & Elimination: A chloride ion (generated in the first step) acts as a nucleophile, attacking the carbonyl carbon. The tetrahedral intermediate collapses, eliminating the stable leaving group, which fragments into sulfur dioxide (SO₂) gas and another chloride ion. A final deprotonation yields the acyl chloride product and HCl gas.

Caption: Formation of Acyl Chloride from Carboxylic Acid.

Mechanism 2: Amination via Nucleophilic Acyl Substitution

The reaction of the acyl chloride with ammonia is a classic example of nucleophilic acyl substitution.

-

Nucleophilic Attack: The nitrogen atom of ammonia, a potent nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride.

-

Tetrahedral Intermediate: This breaks the carbonyl π-bond, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A second molecule of ammonia acts as a base, deprotonating the positively charged nitrogen to yield the final, neutral amide product and ammonium chloride (NH₄Cl) as a byproduct.

Caption: Workflow for the Amination of the Acyl Chloride.

Quantitative Data Summary & Characterization

The following table provides a general summary of the reaction parameters. Researchers should optimize these conditions for their specific scale and equipment.

| Parameter | Value/Range | Rationale |

| Reactant Ratio (Acid:SOCl₂:NH₃) | 1 : 2-3 : 3-4 | Excess SOCl₂ ensures complete conversion to the acyl chloride. Excess NH₃ drives the amination to completion and neutralizes the HCl byproduct. |

| Temperature (Stage 1) | Reflux (e.g., 40°C in DCM) | Provides activation energy for acyl chloride formation. |

| Temperature (Stage 2) | 0°C to Room Temp. | Controls the initial exothermic amination reaction. |

| Reaction Time (Stage 1) | 2 - 4 hours | Ensures complete activation of the carboxylic acid. |

| Reaction Time (Stage 2) | 1 - 3 hours | Sufficient for complete amination at room temperature. |

| Typical Yield | > 80% | This is a high-yielding transformation. |

Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight (235.47 g/mol ).

-

Infrared Spectroscopy (IR): To identify characteristic functional group stretches, particularly the amide C=O and N-H bonds.

-

Melting Point: To compare with literature values as an indicator of purity.

Conclusion

The synthesis of this compound from 5-bromo-2-chloroisonicotinic acid via an acyl chloride intermediate is a robust, reliable, and high-yielding method. The success of this protocol hinges on the principles of carboxylic acid activation and careful control of reaction conditions, particularly the exclusion of moisture and the management of reaction temperatures. By understanding the causality behind each step—from the choice of thionyl chloride as an activator to the specific workup procedures—researchers can confidently and safely produce this valuable chemical intermediate for application in pharmaceutical and materials science research.

References

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

-

Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis, Furman University. [Link]

-

Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

Ishihara, K. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Request PDF. [Link]

-

Pagan, E. (2013). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]

-

Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. [Link]

-

Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Understanding the Properties and Handling of 5-Bromo-2-chloroisonicotinic Acid: A Safety Guide. [Link]

-

Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

-

Ashenhurst, J. (2023). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 29241-65-4 Name. Hangzhou Zhihua Technology Co., Ltd. [Link]

-

Ashenhurst, J. (2024). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

-

Setliff, F. L., et al. (1991). Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. CORE. [Link]

-

Sciencemadness.org. (2006). Bubbling ammonia gas into isopropanol. [Link]

- Google Patents. (2016). CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.

-

Reddit. (2021). Ammonia Solution in Isopropanol. [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloronicotinonitrile. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

- Google Patents. (1990). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.

-

Amerigo Scientific. (n.d.). 5-Bromo-2-chloroisonicotinic acid. [Link]

Sources

- 1. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 2. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 5. iris.uniss.it [iris.uniss.it]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. reddit.com [reddit.com]

- 16. 氨 溶液 2.0 M in isopropanol | Sigma-Aldrich [sigmaaldrich.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 19. files01.core.ac.uk [files01.core.ac.uk]

Spectroscopic Characterization of 5-Bromo-2-chloroisonicotinamide: A Technical Guide for Drug Discovery Professionals

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and development, the unequivocal structural elucidation and purity assessment of novel chemical entities are paramount. 5-Bromo-2-chloroisonicotinamide, a halogenated pyridine derivative, represents a versatile building block in medicinal chemistry. Its strategic placement of bromo, chloro, and amide functionalities offers multiple avenues for synthetic elaboration, making it a valuable scaffold for generating libraries of potential therapeutic agents. The journey from a promising molecular design to a viable drug candidate is paved with rigorous analytical checkpoints, with spectroscopy serving as the cornerstone of this validation process.

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. Moving beyond a mere recitation of techniques, this document delves into the causality behind experimental choices and data interpretation, reflecting the workflow of a seasoned analytical scientist. For researchers, process chemists, and quality control specialists, this guide aims to be a practical resource for ensuring the identity, purity, and structural integrity of this critical intermediate.

Molecular Structure and Predicted Spectroscopic Behavior

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (CAS No. 1242268-03-6) possesses a pyridine ring substituted at key positions, which dictates its electronic and, consequently, its spectroscopic properties.

Molecular Formula: C₆H₄BrClN₂O Molecular Weight: 235.47 g/mol

The presence of two aromatic protons, an amide group, and a highly substituted pyridine ring provides a rich tapestry of spectroscopic handles. In the absence of publicly available experimental spectra for this specific molecule, we will rely on a combination of predictive models and data from structurally analogous compounds to establish a robust analytical strategy. This predictive approach is a common and necessary practice in early-stage drug discovery when dealing with novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Probing the Proton Environment

Rationale: The two protons on the pyridine ring are in distinct chemical environments, and their chemical shifts and coupling patterns will be highly informative. The amide protons, while sometimes broad, can also provide valuable information about hydrogen bonding and conformation.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 | Singlet | 1H | H-6 | Deshielded by the adjacent nitrogen and the electron-withdrawing bromine atom. |

| ~8.2 | Singlet | 1H | H-3 | Deshielded by the adjacent electron-withdrawing amide group. |

| ~7.8 | Broad Singlet | 1H | -NH₂ | Amide protons are often exchangeable and can appear as a broad signal. Chemical shift is concentration and temperature dependent.[1] |

| ~7.6 | Broad Singlet | 1H | -NH₂ |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is predicated on its ability to dissolve a wide range of organic compounds and to slow down the exchange of amide protons, often resulting in sharper signals.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Parameters: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale: With six unique carbon atoms, the ¹³C NMR spectrum will provide a definitive fingerprint of the carbon framework. The chemical shifts will be influenced by the attached heteroatoms and substituents.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carbonyl carbon of the amide group. |

| ~152 | C-2 | Carbon bearing the chlorine atom, deshielded by the halogen and adjacent to nitrogen. |

| ~150 | C-6 | Aromatic CH carbon, deshielded by the adjacent nitrogen. |

| ~145 | C-4 | Quaternary carbon attached to the amide group. |

| ~125 | C-3 | Aromatic CH carbon. |

| ~120 | C-5 | Quaternary carbon bearing the bromine atom. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.

-

Pulse Program: A standard proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Acquisition Parameters: A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Rationale: FT-IR spectroscopy is an indispensable tool for the rapid identification of key functional groups. For this compound, the characteristic vibrations of the amide group and the aromatic ring will be prominent features.

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3400-3200 | Medium-Strong, Broad | N-H stretch | Characteristic of the amide N-H bonds. Broadness suggests hydrogen bonding. |

| ~1680 | Strong | C=O stretch (Amide I) | A strong, sharp absorption is expected for the carbonyl group of the amide.[2] |

| ~1600 | Medium | N-H bend (Amide II) | Coupled with C-N stretching, this is another characteristic amide band. |

| 1550-1400 | Medium-Strong | C=C and C=N stretching | Aromatic ring vibrations. |

| ~800-600 | Medium-Strong | C-Cl stretch | |

| ~600-500 | Medium | C-Br stretch |

Experimental Protocol: FT-IR

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a rapid and common method that requires minimal sample preparation.

-

KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

-

-

Instrument Setup:

-

Spectrometer: A standard FT-IR spectrometer.

-

Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum.

-

-

Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. The isotopic pattern due to the presence of bromine and chlorine will be a key diagnostic feature.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio).

-

m/z for C₆H₄⁷⁹Br³⁵ClN₂O ≈ 233.9

-

m/z for C₆H₄⁸¹Br³⁵ClN₂O and C₆H₄⁷⁹Br³⁷ClN₂O ≈ 235.9

-

m/z for C₆H₄⁸¹Br³⁷ClN₂O ≈ 237.9

-

-

Fragmentation: Fragmentation patterns may include the loss of the amide group, bromine, and/or chlorine atoms.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurement.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and compare the observed isotopic pattern with the theoretical pattern for a compound containing one bromine and one chlorine atom.

UV-Vis Spectroscopy: Probing the Electronic Transitions

Rationale: UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The substituted pyridine ring is a chromophore that will absorb UV radiation.

Predicted UV-Vis Spectrum:

-

λ_max: An absorption maximum is expected in the UV region, likely between 250-300 nm, corresponding to π → π* transitions within the aromatic ring. The exact position will be influenced by the substituents and the solvent.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Instrument Setup:

-

Spectrometer: A standard UV-Vis spectrophotometer.

-

Procedure: Record a baseline spectrum of the solvent in a cuvette. Then, record the spectrum of the sample solution in a matched cuvette over a range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of this compound.

Sources

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-2-chloroisonicotinamide

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Bromo-2-chloroisonicotinamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the molecule's expected spectral characteristics. In the absence of publicly available experimental spectra for this specific compound, this guide utilizes established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and computational prediction tools, to generate a reliable theoretical dataset. This approach not only provides valuable reference data but also illustrates the methodology for spectral prediction of similarly complex heterocyclic systems.

Introduction to the Spectroscopic Challenge

This compound is a substituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, and understanding the precise structure and electronic environment of its derivatives is paramount for rational drug design. NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules in solution.[1] A thorough assignment of the ¹H and ¹³C NMR spectra allows for the confirmation of the molecular structure, assessment of purity, and can provide insights into the molecule's conformation and electronic properties.

This guide addresses the current lack of available experimental NMR data for this compound by presenting a meticulously predicted spectral dataset. The predictions are grounded in the foundational principles of additivity of substituent chemical shifts on the pyridine ring, cross-referenced with data from modern computational NMR prediction algorithms.

Methodology: The Science of Spectral Prediction

The prediction of NMR spectra for substituted aromatic systems is a well-established practice that relies on the principle that the effect of a substituent on the chemical shifts of the ring's protons and carbons is largely independent of other substituents.[2] This allows for the estimation of chemical shifts by adding empirical substituent chemical shift (SCS) increments to the known chemical shifts of the parent heterocycle, in this case, pyridine.

The workflow for generating the predicted spectra for this compound is outlined below:

Caption: Workflow for the prediction of NMR spectra.

The base chemical shifts for pyridine in CDCl₃ are taken as δH = 8.61 (H-2/6), 7.28 (H-3/5), 7.66 (H-4) and δC = 149.9 (C-2/6), 123.7 (C-3/5), 135.8 (C-4).[3][4] To these values, the SCS increments for a 2-chloro, 5-bromo, and 4-carboxamide group are applied. To enhance the reliability of the manual predictions, the results were compared with those generated by the online prediction tool NMRDB.org.[5][6] The final predicted values represent a consensus between these two methods, providing a more robust dataset.

Predicted ¹H and ¹³C NMR Data

The molecular structure and atom numbering for this compound are shown below:

Caption: Structure and atom numbering.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.65 | s | - |

| H-3 | 8.48 | s | - |

| -NH₂ | 7.8 (broad) | s | - |

| -NH₂' | 6.5 (broad) | s | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 164.5 |

| C-2 | 152.0 |

| C-6 | 151.8 |

| C-4 | 143.5 |

| C-3 | 128.0 |

| C-5 | 119.5 |

Interpretation of Predicted Spectra

¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to be relatively simple, showing two singlets corresponding to the two protons on the pyridine ring.

-

H-6 (δ ~8.65 ppm): This proton is ortho to the ring nitrogen, which strongly deshields it, placing its resonance at a low field.[7] The adjacent C-5 is substituted with a bromine atom, so there is no vicinal proton to couple with, resulting in a singlet.

-

H-3 (δ ~8.48 ppm): This proton is deshielded by the adjacent electron-withdrawing chloro and carboxamide groups. The lack of a proton at the C-2 and C-4 positions means it will also appear as a singlet.

-

-NH₂ protons (δ ~7.8 and 6.5 ppm): The two amide protons are diastereotopic due to the restricted rotation around the C-N bond, and they are expected to appear as two separate broad singlets.[8] Their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, five from the pyridine ring and one from the carbonyl group of the amide.

-

C=O (δ ~164.5 ppm): The carbonyl carbon of the amide group is expected to resonate in the typical range for such functionalities.

-

C-2 (δ ~152.0 ppm) and C-6 (δ ~151.8 ppm): These carbons are adjacent to the electronegative nitrogen atom and are therefore significantly deshielded. The ipso-effect of the chlorine at C-2 further shifts this carbon's resonance.

-

C-4 (δ ~143.5 ppm): This carbon is attached to the electron-withdrawing carboxamide group, which results in a downfield shift. As a quaternary carbon, its signal is expected to be of lower intensity.

-

C-3 (δ ~128.0 ppm): This carbon is influenced by the ortho chloro and meta bromo substituents.

-

C-5 (δ ~119.5 ppm): The ipso-effect of the bromine atom is the dominant factor for the chemical shift of this carbon.[9] Due to the "heavy atom effect," the predicted chemical shift for carbons bearing a bromine or iodine can sometimes deviate from purely empirical calculations.[10]

Standard Operating Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for a sample such as this compound.

Sample Preparation

-

Weigh approximately 5-10 mg of the sample into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition (500 MHz Spectrometer)

-

Experiment: Standard 1D proton spectrum.

-

Temperature: 298 K.

-

Pulse Program: zg30 (or equivalent).

-

Number of Scans (NS): 16.

-

Relaxation Delay (D1): 2.0 seconds.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Spectral Width (SW): 20 ppm (centered around 6 ppm).

¹³C NMR Acquisition (125 MHz Spectrometer)

-

Experiment: Standard 1D carbon spectrum with proton decoupling.

-

Pulse Program: zgpg30 (or equivalent with power gating).

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

-

Relaxation Delay (D1): 2.0 seconds.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Spectral Width (SW): 240 ppm (centered around 120 ppm).

Conclusion

This technical guide provides a robust, predicted ¹H and ¹³C NMR dataset for this compound. By integrating the principles of substituent additivity with computational prediction methods, we have established a reliable reference for researchers working with this compound and its analogs. The detailed interpretation and standardized experimental protocols included herein are intended to facilitate the empirical analysis and characterization of this and other novel heterocyclic molecules.

References

-

Chemaxon. NMR Predictor. [Link]

-

ACD/Labs. NMR Prediction Software. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

SpectraBase. Pyridine. [Link]

-

NMRium. Predict. [Link]

- Kątcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 16(7), 347-350.

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]

- Tomasik, P., & Johnson, C. D. (1980). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Advances in Heterocyclic Chemistry, 26, 1-66.

-

Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 227-237. [Link]

- Abraham, R. J., & Mobli, M. (2007). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 45(10), 865-871.

- Al-Rawi, J. M. A., & Akrawi, K. Y. (1995). A New Method for the Synthesis of N, N'-Disubstituted Picolinic Amides. Asian Journal of Chemistry, 7(3), 665-668.

-

University of Regensburg. Chemical shifts. [Link]

-

Bubner, T. B. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 725-731. [Link]

-

LibreTexts Chemistry. 5.5: Chemical Shift. [Link]

-

Li, S., et al. (2015). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(12), 1024-1029. [Link]

- Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and the conformational analysis of bromo- and iodo-alkanes. Magnetic Resonance in Chemistry, 38(7), 525-534.

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Abraham, R. J., Mobli, M., & Smith, R. J. (2004). 1H chemical shifts in NMR. Part 20.—Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-444. [Link]

-

Paz-Pérez, N., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13446-13460. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 5. Visualizer loader [nmrdb.org]

- 6. Visualizer loader [nmrdb.org]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-chloroisonicotinamide

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Bromo-2-chloroisonicotinamide, a key intermediate in pharmaceutical synthesis.[1][2] As a molecule featuring a pyridine core, an amide functional group, and two distinct halogen atoms, its characterization by mass spectrometry presents unique opportunities and challenges. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop and validate robust analytical methods for this and structurally similar compounds.

Introduction: The Analytical Significance of this compound

This compound (MW: 235.47 g/mol , Formula: C₆H₄BrClN₂O) is a substituted pyridine derivative of increasing importance in medicinal chemistry.[3] Its purity and structural integrity are critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Mass spectrometry, with its inherent sensitivity and specificity, is the premier analytical technique for the structural elucidation and quantification of such molecules.

The presence of both bromine and chlorine introduces a characteristic isotopic signature in the mass spectrum, which is a powerful tool for identification.[4] This guide will delve into the theoretical and practical aspects of analyzing this compound using modern mass spectrometry techniques, with a focus on both qualitative and quantitative applications.

Foundational Principles: Ionization and Fragmentation Behavior

The choice of ionization technique is paramount and is dictated by the analyte's properties and the chromatographic method employed. For this compound, both Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) and Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are viable approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[5] This fragmentation pattern serves as a molecular fingerprint, invaluable for structural confirmation.

Expected Isotopic Pattern of the Molecular Ion:

A key feature in the mass spectrum of this compound will be the distinctive isotopic pattern of the molecular ion peak. This arises from the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[4] This results in a characteristic cluster of peaks for the molecular ion (M) and any fragment containing both halogens:

-

M+ : Containing ⁷⁹Br and ³⁵Cl

-

M+2 : Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

-

M+4 : Containing ⁸¹Br and ³⁷Cl

The relative intensities of these peaks provide a high degree of confidence in the elemental composition of the ion.

Predicted Fragmentation Pathways under EI:

The fragmentation of this compound in EI-MS is likely to proceed through several key pathways, driven by the stability of the resulting ions.

Caption: Predicted EI Fragmentation of this compound.

Key Predicted Fragments:

| m/z (most abundant isotope) | Proposed Structure | Notes |

| 234, 236, 238 | [C₆H₄BrClN₂O]⁺˙ | Molecular ion with characteristic Br/Cl isotopic pattern. |

| 199, 201 | [C₆H₄BrN₂O]⁺ | Loss of a chlorine radical. |

| 155, 157 | [C₆H₄ClN₂O]⁺ | Loss of a bromine radical. |

| 190, 192, 194 | [C₅H₃BrClN]⁺˙ | Loss of the amide group (-CONH₂). |

| 137, 139 | [C₅H₃ClCN]⁺˙ | Subsequent loss of bromine from the [C₅H₃BrClN]⁺˙ fragment. |

| 182, 184 | [C₅H₃BrCN]⁺˙ | Subsequent loss of chlorine from the [C₅H₃BrClN]⁺˙ fragment. |

| 77 | [C₅H₃N]⁺˙ | Pyridine ring fragment. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

For quantitative analysis in complex matrices, such as in biological samples for drug metabolism studies, LC-MS/MS with ESI is the method of choice.[6][7] ESI is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[5][8] This is advantageous for preserving the molecular weight information and for quantitative accuracy.

Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion ([M+H]⁺) to generate product ions for specific and sensitive detection using Multiple Reaction Monitoring (MRM).

Caption: Proposed ESI-MS/MS Fragmentation of [M+H]⁺.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point for the analysis of this compound. Method optimization will be necessary based on the specific instrumentation and analytical goals.

GC-MS Protocol for Qualitative Analysis

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetone or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 50 to 350.

-

Solvent Delay: 3 minutes.

-

LC-MS/MS Protocol for Quantitative Analysis

-

Sample Preparation:

-

Standard Preparation: Prepare a stock solution of 1 mg/mL in methanol. Serially dilute with 50:50 methanol:water to create calibration standards.

-

Matrix Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound). Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.

-

-

LC Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (ESI+):

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

MRM Transitions:

-

Precursor Ion (Q1): m/z 235 (for ⁷⁹Br, ³⁵Cl isotope).

-

Product Ions (Q3): Select two to three stable and intense product ions for quantification and confirmation (e.g., m/z 218, 191). These must be optimized experimentally.

-

-

Method Validation: Ensuring Trustworthiness and Reliability

A robust analytical method requires thorough validation to ensure it is fit for its intended purpose.[9] The validation should be conducted in accordance with guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[3][10]

Caption: Key Parameters for Method Validation.

Summary of Validation Parameters:

| Parameter | Objective | Acceptance Criteria (Typical) |

| Specificity | To demonstrate that the analytical signal is solely from the analyte of interest, without interference from matrix components. | No significant interfering peaks at the retention time of the analyte in blank samples. |

| Linearity | To establish a linear relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | To determine the closeness of the measured concentration to the true value. | Mean accuracy within ±15% of the nominal value (±20% at LLOQ). |

| Precision | To assess the degree of scatter between a series of measurements. | Coefficient of variation (CV) or Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |

| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |

| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration within ±15% of the nominal concentration. |

| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components.[11] | The matrix factor should be consistent and reproducible across different lots of matrix. |

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of this compound is a multi-faceted task that leverages fundamental principles of ionization, fragmentation, and chromatography. The presence of bromine and chlorine provides a powerful diagnostic tool for its identification through the characteristic isotopic patterns. By employing a systematic approach to method development, starting with the principles outlined in this guide, and adhering to rigorous validation standards, researchers can achieve reliable and accurate characterization and quantification of this important pharmaceutical intermediate. This ensures data integrity and supports the advancement of drug development programs.

References

-

O'Malley, R. M., & Lin, H. C. (n.d.). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education. Available at: [Link]

-

ProQuest. (n.d.). The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

-

Hong, S., et al. (2019). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies. Journal of Chromatography B, 1097-1098, 35-43. Available at: [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

-

NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

-

Manzoni, C., et al. (2018). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Analytical Toxicology, 42(6), 389-401. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

-

Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Chemical Society of Pakistan. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

Amerigo Scientific. (n.d.). 5-Bromo-2-chloroisonicotinic acid. Available at: [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Available at: [Link]

-

Chemsigma. (n.d.). This compound [1242268-03-6]. Available at: [Link]

-

PubMed Central (PMC). (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Available at: [Link]

-

PubMed. (2019). Matrix-matched standards in the liquid chromatography-mass spectrometry determination of neonicotinoids in soil and sediment. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. Available at: [Link]

Sources

- 1. 5-Bromo-2-chloroisonicotinic acid - Amerigo Scientific [amerigoscientific.com]

- 2. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]

- 3. 1242268-03-6|this compound|BLD Pharm [bldpharm.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.unipd.it [research.unipd.it]

- 7. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. youtube.com [youtube.com]

- 11. Matrix-matched standards in the liquid chromatography-mass spectrometry determination of neonicotinoids in soil and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Infrared (IR) Spectrum of 5-Bromo-2-chloroisonicotinamide

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-bromo-2-chloroisonicotinamide, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Infrared spectroscopy is a pivotal analytical technique for the structural elucidation and quality control of organic compounds. This document outlines the theoretical basis for the compound's IR absorption bands, correlates them to its specific functional groups, and presents a robust, field-proven experimental protocol for acquiring a high-quality spectrum. By explaining the causality behind spectral features and experimental design, this guide serves as an in-depth resource for professionals requiring definitive structural characterization of this molecule.

Introduction to this compound

This compound is a substituted pyridine derivative. Such highly functionalized heterocyclic compounds are critical building blocks in the synthesis of pharmaceuticals and other advanced materials. The precise arrangement of its functional groups—a primary amide, and chloro and bromo substituents on the pyridine ring—governs its chemical reactivity and biological activity.

Infrared (IR) spectroscopy is an indispensable, non-destructive technique used to probe the molecular structure of a compound.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the molecule's functional groups.[1] This guide will deconstruct the expected IR spectrum of this compound, enabling researchers to verify its identity, assess its purity, and understand its structural characteristics.

Molecular Structure and Key Vibrational Modes

The interpretation of an IR spectrum begins with a thorough understanding of the molecule's structure. This compound possesses several distinct functional groups, each with characteristic vibrational modes (stretching and bending) that absorb IR radiation at predictable frequencies.[1]

The key functional groups are:

-

Primary Amide (-CONH₂): This group is responsible for some of the most distinct peaks in the spectrum, including N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band) vibrations.

-

Substituted Pyridine Ring: The aromatic ring exhibits C-H stretching, as well as C=C and C=N ring stretching vibrations. The substitution pattern also influences characteristic out-of-plane C-H bending modes.[1]

-

Carbon-Halogen Bonds (C-Cl, C-Br): The stretching vibrations of these bonds are found in the lower frequency "fingerprint" region of the spectrum.[2][3]

Caption: Molecular structure of this compound.

Predicted Infrared (IR) Spectrum Analysis

The following table summarizes the predicted absorption bands for this compound based on established correlation tables for its constituent functional groups. The spectrum is broadly divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3370 - 3170 | N-H Asymmetric & Symmetric Stretch | Primary Amide | Medium (two peaks)[4][5] |

| ~3030 | Aromatic C-H Stretch | Pyridine Ring | Weak to Medium[4] |

| 1690 - 1650 | C=O Stretch (Amide I Band) | Primary Amide | Strong[6][7] |

| ~1620 | N-H Bend (Amide II Band) | Primary Amide | Medium to Strong |

| 1600 - 1400 | C=C and C=N Ring Stretches | Pyridine Ring | Medium (multiple bands)[1] |

| 850 - 550 | C-Cl Stretch | Aryl Halide | Medium to Strong[2][8] |

| 690 - 515 | C-Br Stretch | Aryl Halide | Medium to Strong[2][8] |

Detailed Interpretation

-

N-H Stretching Region (3370 - 3170 cm⁻¹): A primary amide (-CONH₂) is expected to show two distinct peaks in this region.[5] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. Their presence is a strong confirmation of the primary amide group.

-

Aromatic C-H Stretching Region (~3030 cm⁻¹): The C-H bonds on the pyridine ring will produce absorptions just above 3000 cm⁻¹, which is characteristic of sp² hybridized carbon-hydrogen bonds.[8]

-

Carbonyl and Double Bond Region (1700 - 1400 cm⁻¹):

-

Amide I Band (1690 - 1650 cm⁻¹): This very strong and sharp absorption is one of the most prominent features in the spectrum and is due to the C=O stretching vibration.[9] Its position can be influenced by conjugation and hydrogen bonding.[6] For solid-state primary amides, this peak is typically found around 1650 cm⁻¹.[6]

-

Amide II Band (~1620 cm⁻¹): This band arises from the N-H bending vibration and is usually found near the Amide I band.

-

Pyridine Ring Stretches (1600 - 1400 cm⁻¹): The aromatic ring exhibits a series of absorptions due to the stretching of C=C and C=N bonds, which are diagnostic for aromatic and heteroaromatic systems.[1]

-

-

Fingerprint Region (< 1400 cm⁻¹): This region contains a complex series of absorptions unique to the molecule.

-

C-Cl and C-Br Stretches: The vibrations of the carbon-halogen bonds are found at lower frequencies. The C-Cl stretch typically appears in the 850-550 cm⁻¹ range, while the heavier bromine atom lowers the C-Br stretching frequency to the 690-515 cm⁻¹ range.[2][3] The exact positions can be ambiguous as these ranges overlap.[3]

-

Experimental Protocol for Spectrum Acquisition

To obtain a high-quality, reproducible IR spectrum, a standardized methodology is critical. The following protocol describes the KBr pellet transmission method, a widely used and reliable technique for solid samples. An alternative, the Attenuated Total Reflectance (ATR) method, is also discussed.

Caption: Workflow for IR Spectrum Acquisition via KBr Pellet Method.

Step-by-Step Protocol (KBr Pellet Method)

-

Materials and Reagents:

-

This compound (sample)

-

Potassium Bromide (KBr), IR spectroscopy grade, thoroughly dried.

-

Agate mortar and pestle.

-

Pellet press die set.

-

Hydraulic press.

-

FTIR Spectrometer.

-

-

Sample Preparation:

-

Expertise Insight: The key to a high-quality KBr pellet is minimizing light scattering and eliminating moisture. KBr is hygroscopic; absorbed water will introduce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H stretches of the amide.[10] Therefore, KBr must be stored in a desiccator and ideally dried in an oven before use.

-

Weigh approximately 1-2 mg of the sample and 200-250 mg of dry KBr.[11]

-

Gently grind the sample in the agate mortar to reduce particle size. Add the KBr and mix gently but thoroughly with the sample. Over-grinding can increase moisture absorption.[11]

-

-

Pellet Pressing:

-

Transfer the mixture to the pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons (approximately 8,000 to 10,000 psi) for several minutes.[11] This pressure helps create a uniform, transparent, or translucent pellet.

-

Carefully release the pressure and eject the pellet from the die. A successful pellet will be clear and free of cracks.

-

-

Instrument Setup and Data Acquisition:

-

Self-Validation: Always perform a background scan before the sample scan. This measures the spectrum of the ambient atmosphere (CO₂ and H₂O vapor) and the instrument itself, allowing the spectrometer software to subtract it from the sample spectrum.

-

Place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Set the acquisition parameters: typically a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

Acquire the spectrum.

-

Alternative Method: Attenuated Total Reflectance (ATR)

ATR is a modern alternative that requires minimal to no sample preparation.[12][13] A small amount of the solid sample is simply placed onto the ATR crystal (commonly diamond or zinc selenide) and firm pressure is applied to ensure good contact.[14][15] The IR beam undergoes internal reflection within the crystal, generating an evanescent wave that penetrates a few microns into the sample, resulting in an absorption spectrum.[15] This method is faster and less susceptible to issues with pellet quality.[14]

Conclusion

The infrared spectrum of this compound is defined by a set of characteristic absorption bands that serve as a reliable fingerprint for its structural verification. The key diagnostic peaks include the dual N-H stretches of the primary amide above 3100 cm⁻¹, the strong C=O (Amide I) stretch near 1650 cm⁻¹, and the C=C/C=N ring vibrations between 1600-1400 cm⁻¹. Further confirmation is provided by the C-Cl and C-Br stretching bands in the low-frequency fingerprint region. By following the detailed experimental protocol provided, researchers can confidently acquire and accurately interpret the IR spectrum, ensuring the identity and quality of this important chemical intermediate.

References

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 11). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY - Absorptions of Amides (R-CO-NH2). Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR – Theory and Applications. Retrieved from [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. kinteksolution.com [kinteksolution.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. mt.com [mt.com]

- 13. mmrc.caltech.edu [mmrc.caltech.edu]

- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 15. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

Solubility Profile of 5-Bromo-2-chloroisonicotinamide: A Framework for Experimental Determination and Analysis

An In-depth Technical Guide

Abstract

5-Bromo-2-chloroisonicotinamide is a halogenated pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical agents.[1][2] The therapeutic efficacy and manufacturability of any active pharmaceutical ingredient (API) are fundamentally linked to its physicochemical properties, with solubility being paramount. Poor solubility can hinder formulation development, compromise bioavailability, and create challenges in purification processes.[3][4] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound in a range of common organic solvents. In the absence of extensive published data for this specific molecule, we present a robust, field-proven experimental protocol—the isothermal shake-flask method—and discuss the underlying chemical principles that govern its solubility. This document serves as a practical whitepaper for generating the critical solubility data required for informed decision-making in the pharmaceutical development pipeline.

Introduction: The Critical Role of Solubility

This compound (CAS No. 1242268-03-6) is a heterocyclic compound featuring a pyridine core substituted with a bromine atom, a chlorine atom, and a carboxamide group.[1] This unique combination of functional groups dictates its reactivity and intermolecular interactions, making it a valuable intermediate. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the amide group provides both a hydrogen bond donor (-NH₂) and acceptor (C=O). The presence of two different halogens further modulates the molecule's electronic properties and lipophilicity.

Understanding the solubility of this compound is not an academic exercise; it is a critical-path activity in drug development.[5] Key processes influenced by solubility include:

-

Crystallization and Purification: Selecting an appropriate solvent system is essential for achieving high purity and yield during the final synthesis steps.[4]

-

Formulation Development: The ability to dissolve the compound in pharmaceutically acceptable solvents is fundamental to creating viable dosage forms, whether for oral, injectable, or topical delivery.[3]

-

Preclinical Assays: In vitro and in vivo studies require the compound to be dissolved in a suitable vehicle for accurate assessment of its biological activity.[6]

This guide will provide the theoretical grounding and a detailed experimental workflow to empower research teams to generate this essential data.

Molecular Structure and Solubility Predictions

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of this compound offers several clues to its expected behavior:

-

Polarity: The combination of the electronegative nitrogen in the pyridine ring, the polar amide group, and the C-Cl and C-Br bonds results in a molecule with a significant dipole moment. Therefore, it is expected to have limited solubility in non-polar solvents (e.g., hexane, toluene) and greater solubility in polar solvents.

-

Hydrogen Bonding: The amide group's ability to both donate and accept hydrogen bonds suggests a strong affinity for polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

-

Crystal Lattice Energy: As a crystalline solid, the energy required to break the solute-solute interactions in the crystal lattice must be overcome by the favorable energy of solute-solvent interactions.[5] A high melting point can sometimes indicate strong lattice energy, which may lead to lower solubility.

While these principles provide a qualitative forecast, predictive thermodynamic models such as COSMO-RS or UNIFAC can offer semi-quantitative estimations to help prioritize which solvents to screen experimentally.[7] These models use computational chemistry to predict how a molecule will behave in different solvent environments, serving as a valuable precursor to lab work.

Experimental Protocol: Thermodynamic Solubility Determination via the Isothermal Shake-Flask Method

The gold standard for determining the intrinsic solubility of a compound is the measurement of its thermodynamic or equilibrium solubility.[5] This value represents the true saturation point of the solute in a solvent at a given temperature, where the solid and dissolved phases are in equilibrium. The shake-flask method, detailed below, is the most reliable and widely accepted technique for this purpose.[4][8]

Causality Behind the Method

The shake-flask method is designed to be a self-validating system. By adding an excess of the solid compound, we ensure that the solution becomes saturated.[4] Continuous agitation over a prolonged period allows the system to overcome any kinetic barriers to dissolution and reach a true thermodynamic equilibrium. Subsequent separation of the solid and liquid phases is critical to ensure that only the dissolved analyte is measured.

Step-by-Step Methodology

Materials and Reagents:

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent), for example:

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Low-Polarity/Non-Polar: Dichloromethane, Ethyl Acetate, Toluene

-

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation: Place a known volume (e.g., 2 mL) of the selected solvent into a vial.

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved upon visual inspection after the equilibration period. This ensures saturation is achieved.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours.

-

Expert Insight: To validate that equilibrium has been reached, a time-point study is recommended. Analyze samples at 24 hours and 48 hours. If the measured concentrations are statistically identical, equilibrium has been achieved. If not, extend the incubation time.[8]

-

-

Phase Separation: After equilibration, let the vials stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Trustworthiness Check: This step is critical. Failure to completely remove undissolved solid particles will lead to an overestimation of solubility.

-

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter into a clean vial. Perform a precise, pre-validated dilution of the filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis method to determine the concentration of this compound. The calibration curve must be linear in the expected concentration range.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Workflow Visualization

The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.

Caption: Experimental workflow for the shake-flask solubility method.

Data Presentation

Quantitative solubility data should be organized systematically for clear comparison and interpretation. The following table provides a recommended format for presenting the experimentally determined results.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25.0 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25.0 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |

| Ethyl Acetate | Low Polarity | 25.0 | Experimental Value | Calculated Value |

| Dichloromethane | Low Polarity | 25.0 | Experimental Value | Calculated Value |

| Toluene | Non-Polar | 25.0 | Experimental Value | Calculated Value |

Conclusion

While public data on the solubility of this compound is scarce, a systematic and rigorous experimental approach can rapidly generate the necessary information for advancing drug discovery and development projects. The isothermal shake-flask method described herein provides an authoritative and trustworthy protocol for determining the thermodynamic solubility of this compound in a variety of organic solvents. The resulting data is fundamental for designing robust crystallization processes, developing effective drug formulations, and ensuring the reliability of preclinical biological screening. By integrating the principles of molecular structure with meticulous experimental practice, researchers can build a comprehensive solubility profile to guide the successful progression of this valuable chemical intermediate.

References

- American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- American Chemical Society. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.

- ResearchGate. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.

- SCIENOMICS. (2011). Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT.

- ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- R Discovery. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.

- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.